Comparative SOS1 Degradation Potency (DC50) in Cellular Assays
As of the current publication landscape, quantitative DC50 data for the exact compound 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide has not been disclosed in primary peer-reviewed literature or patents. However, class-level inference based on structurally characterized SOS1 PROTACs with similar CRBN-recruiting motifs indicates that this compound is expected to exhibit a DC50 in the low nanomolar range, comparable to or exceeding that of the VHL-based PROTAC ZZ151 (DC50 = 15.7 nM, Dmax = 100%) [1] and the closely related CRBN-based degrader PROTAC SOS1 degrader-5 (DC50 = 13 nM) .
| Evidence Dimension | SOS1 protein degradation half-maximal effective concentration (DC50) |
|---|---|
| Target Compound Data | Not yet publicly reported in peer-reviewed literature |
| Comparator Or Baseline | ZZ151 (VHL-based SOS1 PROTAC) DC50 = 15.7 nM; PROTAC SOS1 degrader-5 (CRBN-based) DC50 = 13 nM |
| Quantified Difference | Pending empirical data for target compound |
| Conditions | Western blot analysis in KRAS-mutant cancer cell lines (e.g., NCI-H358, HCT116) after 24-hour treatment |
Why This Matters
For procurement decisions, users requiring a CRBN-based SOS1 degrader with a distinct linker architecture (nonanamide vs. alternative alkyl/amide chains) should anticipate degradation potency within the range of leading SOS1 PROTACs, but must verify activity in their specific cellular context.
- [1] Zhou, Z., et al. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers. J. Med. Chem. 2023, 66, 3853-3870. View Source
